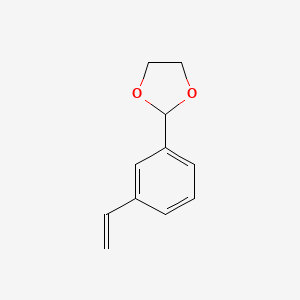

2-(3-Ethenylphenyl)-1,3-dioxolane

描述

Structure

3D Structure

属性

分子式 |

C11H12O2 |

|---|---|

分子量 |

176.21 g/mol |

IUPAC 名称 |

2-(3-ethenylphenyl)-1,3-dioxolane |

InChI |

InChI=1S/C11H12O2/c1-2-9-4-3-5-10(8-9)11-12-6-7-13-11/h2-5,8,11H,1,6-7H2 |

InChI 键 |

SXEMGVKRXQNGSE-UHFFFAOYSA-N |

规范 SMILES |

C=CC1=CC(=CC=C1)C2OCCO2 |

产品来源 |

United States |

Synthetic Methodologies for 2 3 Ethenylphenyl 1,3 Dioxolane

Conventional Synthetic Routes

The primary and most conventional method for synthesizing 2-(3-ethenylphenyl)-1,3-dioxolane involves the direct reaction of 3-ethenylbenzaldehyde with ethylene (B1197577) glycol. This transformation is a classic example of acetalization, a fundamental reaction in organic chemistry for the protection of carbonyl groups.

Preparation from 3-Ethenylbenzaldehyde and Ethylene Glycol

The direct condensation of 3-ethenylbenzaldehyde and ethylene glycol serves as the foundational route to this compound. prepchem.com In a typical laboratory procedure, a solution of 3-ethenylbenzaldehyde and ethylene glycol is heated in a suitable solvent, such as benzene (B151609) or toluene (B28343). prepchem.com The reaction is an equilibrium process, and to drive it towards the formation of the dioxolane product, the water generated during the reaction must be continuously removed. This is commonly achieved using a Dean-Stark apparatus. The reaction is typically heated to reflux for several hours to ensure completion. prepchem.com

Acid-Catalyzed Acetalization Reactions

The acetalization of 3-ethenylbenzaldehyde with ethylene glycol is almost invariably catalyzed by an acid. prepchem.comnih.gov The catalyst's role is to protonate the carbonyl oxygen of the aldehyde, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the hydroxyl groups of ethylene glycol.

A variety of acid catalysts can be employed for this purpose. While strong mineral acids like sulfuric acid can be used, organic acids such as p-toluenesulfonic acid (p-TsOH) are more commonly utilized in laboratory settings due to their milder nature and better solubility in organic solvents. prepchem.com The use of solid acid catalysts, such as certain metal-organic frameworks (MOFs) and sulfated metal oxides, has also been explored for the acetalization of benzaldehyde (B42025) and its derivatives, offering advantages in terms of catalyst recovery and reuse. rsc.orgresearchgate.netresearchgate.net

The general mechanism for the acid-catalyzed formation of this compound is initiated by the protonation of the carbonyl oxygen of 3-ethenylbenzaldehyde. This is followed by the nucleophilic attack of one of the hydroxyl groups of ethylene glycol on the activated carbonyl carbon, forming a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule generates a resonance-stabilized carbocation. Finally, intramolecular attack by the remaining hydroxyl group of the ethylene glycol moiety, followed by deprotonation, yields the stable 1,3-dioxolane (B20135) ring.

Advanced Synthetic Strategies and Catalysis

While the conventional method is effective, research into advanced synthetic strategies focuses on improving reaction efficiency, product purity, and expanding the molecular diversity of related compounds.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of catalyst, solvent, reaction temperature, and the method of water removal.

For instance, the acetalization of benzaldehyde with glycerol (B35011), a related diol, has been shown to be influenced by the type of solvent, with toluene providing higher conversion rates compared to other solvents like n-hexane and tert-butanol. nih.gov The catalyst loading is another critical factor; while a sufficient amount is needed to ensure a reasonable reaction rate, excessive acidity can potentially lead to side reactions, such as polymerization of the vinyl group, especially at elevated temperatures.

Purification of the final product typically involves neutralizing the acid catalyst, often with a weak base like sodium bicarbonate, followed by washing the organic layer with water to remove any remaining ethylene glycol and salts. The crude product can then be purified by distillation under reduced pressure or by flash chromatography. youtube.com Salting out with sodium chloride and subsequent drying with a molecular sieve are also common steps to obtain the refined 1,3-dioxolane. google.com

Table 1: Influence of Reaction Parameters on the Acetalization of Benzaldehyde Derivatives

| Catalyst | Aldehyde | Diol | Solvent | Temperature (°C) | Yield (%) | Reference |

| p-Toluenesulfonic acid | Benzaldehyde | Ethylene Glycol | Toluene | Reflux | 81.8 | |

| SO₄²⁻/CeO₂-ZrO₂ | Benzaldehyde | Glycerol | Toluene | 100 | 86 | nih.gov |

| UiO-type MOF | Benzaldehyde | Methanol | - | 25 | High | rsc.org |

| Montmorillonite (B579905) K10 | Salicylaldehyde | Various Diols | Dichloromethane | Reflux | High | acs.org |

This table presents data for the acetalization of benzaldehyde and related aromatic aldehydes to illustrate the effect of different catalysts and conditions on reaction outcomes. Specific yield data for the optimization of this compound synthesis is limited in publicly available literature.

Chemo- and Regioselective Synthetic Approaches for Analogues

The synthesis of analogues of this compound, where the phenyl ring is substituted with other functional groups, requires careful consideration of chemo- and regioselectivity. Chemoselectivity becomes crucial when the benzaldehyde derivative contains other functional groups that could react under the acidic conditions of acetalization. The 1,3-dioxolane group is a robust protecting group for aldehydes and ketones against many nucleophilic and basic reagents, allowing for subsequent chemical modifications at other positions of the molecule. organic-chemistry.org

Regioselectivity comes into play when unsymmetrical diols are used or when the aromatic ring has multiple substitution sites. For the synthesis of analogues of this compound, the starting material would be a substituted 3-ethenylbenzaldehyde. The acetalization reaction itself is highly regioselective for the aldehyde group.

The synthesis of various 2-aryl-1,3-dioxolane analogues has been reported, often with the goal of exploring their biological activities or material properties. researchgate.netgoogle.com For example, a range of 1,3-dioxolane-based ligands have been synthesized and evaluated as α1-adrenoceptor antagonists. researchgate.net

Industrial and Laboratory Scale Synthesis Considerations

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several important considerations. In a laboratory setting, the primary goal is often the successful synthesis and purification of the target molecule, with less emphasis on cost and process efficiency. googleapis.com Common laboratory techniques include batch reactions using glassware and purification by distillation or chromatography. youtube.com

For industrial production, factors such as cost of raw materials, energy consumption, process safety, and waste generation become paramount. googleapis.com Continuous flow processes are often favored over batch processes for large-scale production due to better heat and mass transfer, improved safety, and potentially higher throughput. The use of heterogeneous catalysts is also highly advantageous in an industrial setting as it simplifies catalyst separation and recycling. nih.govrsc.org

The purification of 1,3-dioxolanes on an industrial scale may involve azeotropic distillation to remove water. google.com For instance, in the production of the parent 1,3-dioxolane, azeotropic distillation with cyclohexane (B81311) has been employed to obtain a high-purity product. The potential for polymerization of the vinyl group under certain conditions, especially in the presence of acid and heat, is a critical safety and purity consideration that must be managed during scale-up.

Chemical Reactivity and Transformation of 2 3 Ethenylphenyl 1,3 Dioxolane

Reactions of the Ethenyl (Vinyl) Group

The ethenyl group, attached to the phenyl ring, behaves similarly to styrene (B11656), undergoing electrophilic additions, radical processes, and cycloadditions. The electronic nature of the 1,3-dioxolane (B20135) substituent at the meta-position influences the regioselectivity and rate of these reactions.

Electrophilic Addition Reactions

Electrophilic addition reactions to the vinyl group of 2-(3-Ethenylphenyl)-1,3-dioxolane involve the breaking of the π bond and the formation of two new σ bonds. wikipedia.org These reactions typically proceed through a carbocation intermediate, with the stability of this intermediate dictating the regioselectivity, often following Markovnikov's rule. wikipedia.orgyoutube.com

Common electrophilic additions include:

Hydrohalogenation: The addition of hydrogen halides (HX) across the double bond. The reaction is initiated by the protonation of the vinyl group to form a more stable benzylic carbocation. lasalle.edu

Halogenation: The addition of halogens (X₂) such as bromine or chlorine. This reaction often proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the halogen atoms. lasalle.edu

Hydration: The acid-catalyzed addition of water, which results in the formation of an alcohol. This reaction is reversible and typically requires an excess of water to drive it to completion. wikipedia.org

Radical Reactions

The vinyl group of styrene and its derivatives is known to participate in various radical reactions. For this compound, these reactions can be initiated by radical initiators or through photoredox catalysis.

Atom Transfer Radical Polymerization (ATRP): Substituted styrenes can undergo controlled/"living" radical polymerization via ATRP. cmu.eduacs.org The rate of polymerization is influenced by the electronic nature of the substituents on the phenyl ring. cmu.edu Monomers with electron-withdrawing groups tend to polymerize faster than those with electron-donating groups. acs.org

Radical Addition: Radical species can add across the double bond. For instance, low-valent titanium reagents can mediate the reductive radical coupling between non-activated alcohols and styrenes. researchgate.net Additionally, photocatalytic methods can be employed for the hydroaminoalkylation of styrenes with unprotected primary alkylamines, proceeding via an α-amino radical intermediate. nih.gov

Cycloaddition Chemistry

The ethenyl group can participate in cycloaddition reactions, forming cyclic structures. The specific type of cycloaddition depends on the reacting partner.

[2+2] Cycloaddition: Photocatalytic [2+2] cycloadditions of styrenes can yield cyclobutane (B1203170) derivatives. Organic cyanoarene photocatalysts have been shown to be effective for the homodimerization of electron-deficient styrenes. nih.gov

[3+2] Cycloaddition: 1,3-Dipolar cycloadditions of styrenes with various 1,3-dipoles, such as nitrile oxides or azomethine ylides, can produce five-membered heterocyclic rings. researchgate.netnih.gov For example, the reaction of styrenes with 2,2,2-trifluorodiazoethane (B1242873) can lead to the formation of 5-aryl-3-trifluoromethylpyrazoles through a one-pot cycloaddition–isomerization–oxidation sequence. acs.org

[4+2] Cycloaddition (Diels-Alder): While less common for simple styrenes as dienophiles, appropriately activated styrene derivatives can undergo Diels-Alder reactions.

Reactions Involving the 1,3-Dioxolane Ring

The 1,3-dioxolane ring in this compound serves as a protecting group for the benzaldehyde (B42025) functionality. sigmaaldrich.comnih.gov Its primary reactivity involves cleavage to regenerate the aldehyde.

Hydrolytic Cleavage and Deprotection Mechanisms

The hydrolysis of 2-substituted-1,3-dioxolanes is a well-established method for deprotection. This reaction is typically catalyzed by acid and involves the reversible formation of a hemiacetal intermediate. acs.orgwikipedia.org

The rate of hydrolysis of 2-(substituted phenyl)-1,3-dioxolanes is influenced by the electronic properties of the substituent on the phenyl ring. acs.org The reaction generally proceeds via a specific acid A-1 mechanism. acs.org The presence of water and a strong acid, such as p-toluenesulfonic acid, facilitates the cleavage of the 1,3-dioxolane ring. google.com Alternatively, deprotection can be achieved under neutral conditions using reagents like NaBArF₄ in water. wikipedia.org For example, the deprotection of 2-phenyl-1,3-dioxolane (B1584986) to benzaldehyde can be achieved in water at 30 °C in five minutes. wikipedia.org

| Reactant | Reagent | Product | Reference |

| 2-Phenyl-1,3-dioxolane | NaBArF₄, H₂O | Benzaldehyde | wikipedia.org |

| Substituted 2-phenyl-1,3-dioxolanes | H₃O⁺ | Substituted benzaldehyde, Ethylene (B1197577) glycol | acs.orglookchem.com |

Ring-Opening Reactions

Besides hydrolysis, the 1,3-dioxolane ring can undergo other ring-opening reactions under various conditions.

Reductive Ring Opening: Treatment of 1,3-dioxane-type acetals with reducing agents like diisobutylaluminium hydride (DIBALH) or lithium aluminum hydride in combination with a Lewis acid (e.g., AlCl₃) can lead to regioselective ring opening to afford mono-protected diols. researchgate.net

Oxidative Ring Opening: Oxidation of 1,3-dioxolanes with molecular oxygen in the presence of N-hydroxyphthalimide (NHPI) and a cobalt(II) co-catalyst can yield esters. organic-chemistry.org

Stability Under Diverse Chemical Environments

The stability of the 1,3-dioxolane ring is a critical factor in its chemical applications, including its use as a protecting group for carbonyl compounds. wikipedia.orgmdpi.com Its resilience or susceptibility to cleavage is highly dependent on the pH of the environment.

Generally, 1,3-dioxolanes exhibit good stability in neutral and basic conditions. organic-chemistry.org This makes them effective protecting groups for aldehydes and ketones in reactions involving nucleophiles and bases. organic-chemistry.org However, they are sensitive to acidic conditions. organic-chemistry.orgontosight.ai The presence of an acid catalyst can lead to the hydrolysis of the acetal (B89532), regenerating the original aldehyde (in this case, 3-ethenylbenzaldehyde) and ethylene glycol. wikipedia.orgorganic-chemistry.org The rate of this hydrolysis can be influenced by the concentration of the acid and the temperature. For instance, the deprotection of 2-phenyl-1,3-dioxolane to benzaldehyde can be achieved in water at 30°C within five minutes using NaBArF4. wikipedia.org

Strong oxidizing agents may also cleave the acetal. organic-chemistry.org While cyclic acetals are generally stable to mild high-valent chromium reagents, strongly acidic oxidizing conditions can lead to the formation of a lactone or other cleavage products. organic-chemistry.org

The stability of various 1,3-dioxolane derivatives has been the subject of hydrolytic stability studies, which have investigated their half-lives under different pH conditions. nih.gov

Derivatization and Functionalization Strategies

The structure of this compound offers multiple avenues for chemical modification, allowing for the synthesis of a diverse range of derivatives. These strategies can target either the phenyl ring or the dioxolane ring.

Functionalization of the Phenyl Ring

The phenyl ring of this compound can undergo various electrophilic aromatic substitution reactions. The ethenyl group is an ortho-, para-directing group, which would influence the position of incoming substituents. However, the dioxolane group's electronic effect on the ring also plays a role.

Research on related compounds provides insights into potential functionalization pathways. For example, the synthesis of 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide involves the reduction of 2-(4-nitrophenyl)-1,3-dioxolane. mdpi.comresearchgate.net This suggests that nitration of the phenyl ring of this compound could be a viable first step for introducing nitrogen-containing functionalities. Subsequent reduction could then lead to amino derivatives, which can be further modified.

The ethenyl group itself is a prime site for functionalization. It can undergo a variety of addition reactions, such as hydrogenation to an ethyl group, halogenation, or epoxidation, without affecting the dioxolane ring under appropriate conditions.

Modifications and Substitutions on the Dioxolane Ring

The dioxolane ring, while primarily a protecting group, can also be a site for modification. The synthesis of novel 2-dichloromethyl-1,3-dioxolane derivatives has been achieved through carbene insertion into the C-H bond at the 2-position of the dioxolane ring. researchgate.net This method could potentially be applied to this compound to introduce a dichloromethyl group at the 2-position.

Furthermore, the synthesis of various 1,3-dioxolanes with different substituents at the 2, 4, and 5 positions has been explored. mdpi.com These syntheses often involve the acetalization reaction between a carbonyl compound and a diol. mdpi.com By using substituted diols, it is possible to introduce functional groups onto the dioxolane ring itself. For instance, the use of glycerol (B35011) in the reaction with benzaldehyde leads to the formation of 2-phenyl-1,3-dioxolane-4-methanol. chemicalbook.com

The table below summarizes some of the potential derivatization strategies for this compound based on reactions reported for analogous structures.

| Ring | Reaction Type | Potential Reagents | Potential Product |

| Phenyl Ring | Nitration | HNO₃, H₂SO₄ | 2-(3-Ethenyl-x-nitrophenyl)-1,3-dioxolane |

| Halogenation | Br₂, FeBr₃ | 2-(x-Bromo-3-ethenylphenyl)-1,3-dioxolane | |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-(x-Acetyl-3-ethenylphenyl)-1,3-dioxolane | |

| Ethenyl Group | Hydrogenation | H₂, Pd/C | 2-(3-Ethylphenyl)-1,3-dioxolane |

| Halogenation | Br₂ | 2-(3-(1,2-Dibromoethyl)phenyl)-1,3-dioxolane | |

| Dioxolane Ring | Carbene Insertion | CHCl₃, Phase Transfer Catalyst | 2-Dichloromethyl-2-(3-ethenylphenyl)-1,3-dioxolane |

Table 1: Potential Derivatization Strategies for this compound

Spectroscopic Characterization and Structural Elucidation of 2 3 Ethenylphenyl 1,3 Dioxolane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-(3-Ethenylphenyl)-1,3-dioxolane, ¹H and ¹³C NMR are fundamental for confirming the presence and connectivity of the ethenyl, phenyl, and dioxolane moieties.

The key proton signals can be assigned as follows:

Dioxolane Protons: The four protons of the ethylene (B1197577) glycol bridge in the 1,3-dioxolane (B20135) ring typically appear as a multiplet around 4.0-4.2 ppm. oc-praktikum.de The single proton at the C2 position (the methine proton) is expected to resonate as a singlet further downfield, likely in the range of 5.8-6.0 ppm, due to its position between two oxygen atoms and adjacent to the aromatic ring.

Aromatic Protons: The protons on the meta-substituted benzene (B151609) ring will appear in the aromatic region (typically 7.2-7.6 ppm). Their specific chemical shifts and splitting patterns depend on their position relative to the ethenyl and dioxolane-2-yl substituents.

Ethenyl (Vinyl) Protons: The vinyl group gives rise to a characteristic set of signals. The proton on the carbon attached to the phenyl ring (α-proton) and the two terminal protons (β-protons) will show a complex splitting pattern (dd or ddt) due to geminal and vicinal coupling. These signals are typically found between 5.0 and 7.0 ppm.

The integration of the peak areas in the ¹H NMR spectrum can be used to confirm the ratio of protons in the molecule, serving as a purity assessment tool. emerypharma.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Dioxolane CH₂-CH₂ | 4.0 - 4.2 | m |

| Dioxolane CH | 5.8 - 6.0 | s |

| Ethenyl CH=CH₂ | 5.2 - 5.8 | dd |

| Ethenyl CH=CH₂ | 6.6 - 6.8 | dd |

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal. Predicted chemical shifts can be inferred from data on similar structures like 2-ethyl-2-methyl-1,3-dioxolane (B31296) and general principles of ¹³C NMR. chemicalbook.comhebmu.edu.cn

The expected signals are:

Dioxolane Carbons: The two equivalent methylene (B1212753) carbons of the dioxolane ring are expected to appear around 65 ppm. chemicalbook.com The acetal (B89532) carbon (C2) will be significantly downfield, typically in the 100-105 ppm range, due to the deshielding effect of the two adjacent oxygen atoms.

Aromatic Carbons: The six carbons of the benzene ring will resonate in the 120-140 ppm region. The carbons bearing substituents (the ethenyl and dioxolane-2-yl groups) will have distinct chemical shifts compared to the other aromatic carbons.

Ethenyl Carbons: The two carbons of the vinyl group will appear in the olefinic region of the spectrum, typically between 110 and 140 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Dioxolane CH₂-CH₂ | ~65 |

| Dioxolane CH | 100 - 105 |

| Ethenyl CH=C H₂ | 114 - 117 |

| Ethenyl C H=CH₂ | 136 - 138 |

| Aromatic C | 125 - 130 |

For complex molecules, one-dimensional NMR spectra can be crowded. Two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish connectivity between atoms. libretexts.orgcreative-biostructure.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. emerypharma.com For instance, it would show correlations between the vinyl protons and between adjacent protons on the aromatic ring, helping to confirm their assignments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. epfl.ch It is invaluable for unambiguously assigning the ¹H and ¹³C signals for each CH, CH₂, and CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range (typically 2-3 bond) couplings between protons and carbons. epfl.ch This is particularly useful for identifying quaternary carbons (which are not seen in HSQC) and for confirming the connection between the phenyl ring, the ethenyl group, and the dioxolane ring.

Dynamic NMR (DNMR): The 1,3-dioxolane ring is not planar and can undergo conformational changes, such as ring flipping or pseudorotation. irb.hr Variable temperature NMR studies, a form of Dynamic NMR, can be used to study these dynamic processes. nih.govnih.gov By analyzing changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers for these conformational interchanges.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing its molecular vibrations.

IR spectroscopy is particularly useful for identifying characteristic functional groups. The IR spectrum of this compound would be expected to show absorptions corresponding to the C-H, C=C, and C-O bonds. Data from related cyclic ethers like 1,3-dioxane (B1201747) and other dioxolane compounds can help in assigning these bands. chemicalbook.comchemicalbook.comchemicalbook.comdocbrown.info

Key expected IR absorption bands include:

C-H stretching: Aromatic and vinyl C-H stretching vibrations typically appear above 3000 cm⁻¹. Aliphatic C-H stretching from the dioxolane ring will be observed just below 3000 cm⁻¹.

C=C stretching: The stretching of the carbon-carbon double bonds in the vinyl group and the aromatic ring will give rise to absorptions in the 1650-1450 cm⁻¹ region.

C-O stretching: The most characteristic feature for the dioxolane ring will be strong C-O-C stretching bands, typically in the 1200-1000 cm⁻¹ region. Cyclic ethers often show prominent bands in this "fingerprint region". docbrown.info

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic/Ethenyl | C-H stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic (Dioxolane) | C-H stretch | 3000 - 2850 | Medium |

| Ethenyl | C=C stretch | 1640 - 1620 | Medium-Weak |

| Aromatic | C=C stretch | 1600, 1580, 1500, 1450 | Medium-Weak |

Raman spectroscopy is complementary to IR spectroscopy. While IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, non-polar bonds, such as C=C, often give strong Raman signals. chemicalbook.com

For this compound, Raman spectroscopy would be particularly useful for observing:

C=C stretching: The vinyl and aromatic C=C stretching vibrations are expected to produce strong and sharp peaks in the Raman spectrum, providing confirmatory evidence for these groups. researchgate.net

Ring vibrations: The breathing modes of the aromatic ring and the dioxolane ring can also be observed. irb.hr

Theoretical calculations are often used in conjunction with experimental Raman spectra to assign the observed vibrational modes accurately. researchgate.net

Table 4: Predicted Raman Shifts for this compound

| Functional Group | Bond Vibration | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic/Ethenyl | C-H stretch | 3100 - 3000 | Medium |

| Ethenyl | C=C stretch | 1640 - 1620 | Strong |

| Aromatic | C=C stretch | ~1600 | Strong |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) stands as a cornerstone analytical technique in the structural elucidation of organic compounds, offering profound insights into their molecular weight, elemental composition, and fragmentation patterns. In the context of this compound and its derivatives, MS techniques are indispensable for confirming molecular identity and probing structural intricacies.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for unambiguously determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. While the nominal mass of this compound is 176 g/mol , HRMS can provide an exact mass measurement, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.

For the parent compound, this compound (C₁₁H₁₂O₂), the theoretical exact mass can be calculated with high accuracy. This precise measurement is crucial for confirming the synthesis of the target molecule and for identifying its presence in complex mixtures. The molecular formula of the related compound, 2-phenyl-1,3-dioxolane (B1584986), is C₉H₁₀O₂ with a molecular weight of 150.17 g/mol . scbt.comnih.gov

Table 1: Theoretical Exact Mass Data

| Compound Name | Molecular Formula | Theoretical Exact Mass (Da) |

| This compound | C₁₁H₁₂O₂ | 176.08373 |

| 2-Phenyl-1,3-dioxolane | C₉H₁₀O₂ | 150.06808 |

Note: The theoretical exact mass is calculated based on the most abundant isotopes of each element.

Application of MS in Reaction Mechanism Studies and Isotopic Labeling

Mass spectrometry, particularly when coupled with isotopic labeling, is a formidable tool for elucidating reaction mechanisms. By strategically incorporating heavy isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O), into the reactant molecules, chemists can trace the fate of specific atoms throughout a chemical transformation.

For instance, in studying the acid-catalyzed hydrolysis of this compound, one could use ¹⁸O-labeled water to determine the point of bond cleavage. If the resulting 3-ethenylbenzaldehyde contains the ¹⁸O label, it would provide strong evidence for the mechanism involving nucleophilic attack of water at the acetal carbon. Similarly, labeling the ethylene glycol moiety with ¹³C could help track its fate during the reaction.

Isotopic labeling in conjunction with MS is widely used to quantify dynamic processes and to differentiate between steady-state and newly synthesized molecules. nih.gov This quantitative approach can be adapted to study the kinetics of formation or degradation of this compound and its derivatives. By analyzing the incorporation of a labeled precursor over time, reaction rates and pathways can be determined with high precision. nih.gov

Table 2: Hypothetical Isotopic Labeling Experiment for Hydrolysis of this compound

| Labeled Reactant | Expected Labeled Product(s) | Mechanistic Insight |

| H₂¹⁸O | 3-Ethenylbenzaldehyde-¹⁸O | Confirms nucleophilic attack of water at the acetal carbon. |

| This compound (with ¹³C in the dioxolane ring) | ¹³C-labeled Ethylene Glycol | Traces the fate of the dioxolane ring during hydrolysis. |

X-ray Diffraction (XRD) for Single Crystal Structure Analysis of Derivatives

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional structure of a molecule. mdpi.com This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. For derivatives of this compound, XRD analysis can offer invaluable insights into their steric and electronic properties.

While a specific crystal structure for this compound was not found in the provided search results, studies on related 2-phenyl-1,3-dioxolane derivatives have been conducted. researchgate.net These studies reveal important structural features of the dioxolane ring, which typically adopts an envelope or twisted conformation to minimize steric strain. The orientation of the phenyl group relative to the dioxolane ring is also a key structural parameter that can be precisely determined. researchgate.net

In a hypothetical XRD study of a crystalline derivative of this compound, the analysis would yield a detailed picture of the molecular geometry. This would include the planarity of the phenyl ring, the conformation of the dioxolane ring, and the spatial arrangement of the ethenyl substituent. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the solid-state properties of the material. mdpi.com

Table 3: Representative Crystallographic Data for a Hypothetical Derivative of this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| β (°) | 95.67 |

| Volume (ų) | 1025.4 |

| Z (molecules per unit cell) | 4 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from an XRD experiment.

The detailed structural information obtained from XRD is crucial for understanding structure-activity relationships, for designing new derivatives with specific properties, and for validating computational models.

Theoretical and Computational Studies of 2 3 Ethenylphenyl 1,3 Dioxolane

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, form the bedrock of modern computational chemistry, providing a detailed understanding of the electronic and geometric properties of molecules.

Density Functional Theory (DFT) and Ab Initio Methods for Electronic Structure

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for elucidating the electronic structure of molecules like 2-(3-ethenylphenyl)-1,3-dioxolane. unimib.itepstem.net DFT methods, such as B3LYP and B3PW91, are particularly popular due to their balance of computational cost and accuracy. epstem.net These methods approximate the complex many-electron problem by focusing on the electron density, which is a function of only three spatial coordinates. For a molecule like this compound, DFT calculations can be employed to determine key electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). epstem.net

Ab initio methods, on the other hand, are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can provide highly accurate electronic structure information. The choice of basis set, which is a set of mathematical functions used to build the molecular orbitals, is crucial in both DFT and ab initio calculations. Larger basis sets, such as 6-311++G(d,p), generally yield more accurate results but at a higher computational cost. researchgate.net

A hypothetical representation of calculated electronic properties for this compound using DFT is presented in Table 1.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -6.5 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | -1.2 eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 5.3 eV | B3LYP/6-311++G(d,p) |

Conformer Analysis and Molecular Geometry Optimization

Molecules are not static entities but exist as an ensemble of different spatial arrangements or conformers. unimib.it For this compound, conformational flexibility arises from the rotation around the single bond connecting the phenyl ring to the dioxolane ring, as well as the puckering of the five-membered dioxolane ring itself. researchgate.net

Computational methods are instrumental in identifying the stable conformers and their relative energies. researchgate.net The process begins with a conformational search to identify various possible low-energy structures. Each of these structures is then subjected to geometry optimization, a process that systematically alters the atomic coordinates to find the arrangement with the minimum energy on the potential energy surface. researchgate.net DFT methods, such as B3LYP with a suitable basis set like 6-31G(d), have been shown to be effective for the conformational analysis of related dioxolane structures. researchgate.net The results of such an analysis would reveal the most stable conformer of this compound and the energy barriers between different conformers. The puckering of the 1,3-dioxolane (B20135) ring typically results in an "envelope" or "twist" conformation. chemicalbook.com

A hypothetical summary of a conformer analysis for this compound is provided in Table 2.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-C-O) | Dioxolane Ring Pucker |

|---|---|---|---|

| 1 (Global Minimum) | 0.00 | 30° | Envelope |

| 2 | 1.25 | 150° | Envelope |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step process of chemical reactions, known as the reaction mechanism. epstem.netresearchgate.net By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with each step.

For this compound, a relevant reaction to study would be its synthesis from 3-ethenylbenzaldehyde and ethylene (B1197577) glycol, typically catalyzed by an acid like p-toluenesulfonic acid. prepchem.com Using DFT, one could model the reaction pathway, starting from the reactants and proceeding through the formation of a hemiacetal intermediate to the final dioxolane product. The calculations would involve locating the transition state structures for each step and calculating the corresponding activation energies. This would provide a quantitative understanding of the reaction kinetics and the factors that control the reaction rate. Bond order analysis can further elucidate the asynchronicity of bond formation in the transition state. researchgate.net

Prediction of Spectroscopic Properties

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which can aid in the identification and characterization of molecules.

For this compound, DFT calculations can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. researchgate.net The vibrational frequencies in the IR spectrum can be calculated by performing a frequency analysis on the optimized geometry. researchgate.net These calculated frequencies can then be compared with experimental data to aid in the assignment of vibrational modes. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. epstem.net These theoretical chemical shifts, when referenced to a standard like tetramethylsilane (B1202638) (TMS), can provide a detailed picture of the electronic environment of each nucleus. researchgate.net Time-dependent DFT (TD-DFT) can be employed to predict the electronic transitions that give rise to the UV-Vis spectrum. researchgate.net

A hypothetical comparison of experimental and calculated spectroscopic data for this compound is presented in Table 3.

Table 3: Hypothetical Spectroscopic Data for this compound

| Spectrum | Feature | Experimental Value | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|---|

| IR | C=C stretch (vinyl) | 1630 cm⁻¹ | 1635 cm⁻¹ |

| IR | C-O-C stretch (dioxolane) | 1150 cm⁻¹ | 1155 cm⁻¹ |

| ¹H NMR | CH (dioxolane) | 5.8 ppm | 5.75 ppm |

| ¹³C NMR | C (dioxolane acetal) | 103 ppm | 102.5 ppm |

Polymerization Kinetics and Thermodynamics from a Computational Perspective

The ethenyl (vinyl) group on this compound makes it a potential monomer for polymerization. Computational methods can provide valuable insights into the kinetics and thermodynamics of this process. The polymerization of related cyclic acetals, such as 1,3-dioxolane, has been studied, and these studies can inform the computational approach. rsc.orgrsc.org

DFT calculations can be used to model the elementary steps of radical polymerization, including initiation, propagation, and termination. By calculating the activation energies for these steps, the rate constants can be estimated using transition state theory. The thermodynamics of the polymerization can be assessed by calculating the change in enthalpy and Gibbs free energy for the conversion of the monomer to the polymer. This information is crucial for determining the feasibility and spontaneity of the polymerization reaction.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations are excellent for studying static properties and reaction pathways, molecular dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational space and the study of time-dependent properties.

Advanced Applications and Emerging Research Directions of 2 3 Ethenylphenyl 1,3 Dioxolane

Role as an Intermediate in Complex Organic Synthesis

The 1,3-dioxolane (B20135) functional group is widely recognized as a crucial intermediate in the synthesis of a multitude of organic compounds. sigmaaldrich.com It is typically formed by the acid-catalyzed reaction of a carbonyl compound (an aldehyde or ketone) with ethylene (B1197577) glycol. chemicalbook.com This reaction effectively "protects" the carbonyl group from reacting in subsequent chemical steps, and it can be easily reversed to restore the original carbonyl. The compound 2-(3-Ethenylphenyl)-1,3-dioxolane is synthesized from 3-vinylbenzaldehyde (B26632) and ethylene glycol, making the dioxolane a protected form of the aldehyde. This structure is valuable as it allows for chemical modifications utilizing the reactivity of the ethenyl group while the aldehyde is shielded.

Synthesis of Pharmaceutical Precursors and Active Pharmaceutical Ingredients

The 1,3-dioxolane ring is a common structural motif found in numerous pharmacologically active molecules. sigmaaldrich.com Research has demonstrated that compounds containing this ring system can exhibit a wide spectrum of biological activities, including antifungal, antibacterial, antiviral, and antineoplastic properties. For instance, certain 1,3-dioxolane derivatives have been synthesized and investigated as potential agents to overcome multidrug resistance in cancer chemotherapy by modulating the activity of P-glycoprotein. rsc.org

While direct synthesis of existing drugs using this compound is not prominently documented, its structure presents significant potential. The ethenylphenyl portion of the molecule can undergo a variety of chemical transformations, such as hydroboration-oxidation to introduce a hydroxyl group, epoxidation, or participation in cross-coupling reactions. These transformations would yield highly functionalized aromatic intermediates, which are key precursors for complex active pharmaceutical ingredients (APIs). The dioxolane group ensures the aldehyde remains protected during these steps, a critical strategy in multi-step pharmaceutical synthesis. organic-chemistry.org

Production of Agrochemicals and Specialty Chemicals

In the field of agrochemicals, dioxolane derivatives have been patented for their use as active ingredients in pesticides. nih.gov The structural diversity that can be built upon the dioxolane core allows for the fine-tuning of properties to target specific pests or biological pathways. For example, research into related compounds like 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide has indicated potential applications as plant growth stimulants.

The compound this compound serves as a valuable intermediate for specialty chemicals. The ethenyl group allows it to be grafted onto other molecules or surfaces, while the protected aldehyde can be deprotected in a later step to introduce polarity or a reactive site. This dual functionality is advantageous in creating specialty surfactants, adhesion promoters, or other performance chemicals where a latent aldehyde group is desired.

Development of Advanced Materials

The most significant applications of this compound are emerging in the field of materials science. Its ability to act as a monomer allows for its incorporation into polymers, imparting unique properties derived from both the vinylstyrene backbone and the pendant dioxolane group.

Components in Coatings, Adhesives, and Inks

The polymerization of the ethenyl group on this compound yields a polystyrene-type polymer with pendant dioxolane groups. Such polymers can be formulated as resins for advanced coatings, adhesives, and inks. After application and curing, the dioxolane groups can be hydrolyzed under acidic conditions to reveal aldehyde functionalities. These aldehyde groups can then undergo cross-linking reactions, for example with polyols or amines, to significantly enhance the adhesion, chemical resistance, and thermal stability of the final material. This "post-functionalization" capability is highly desirable for creating high-performance thermosetting systems. The development of silicon-containing arylacetylene resins, which share structural similarities, for high-performance composites in demanding fields like aerospace highlights the potential for such polymers in robust material applications. mdpi.com

Polymerizable Monomers for Tailored Material Properties

The ethenylphenyl group of this compound allows it to readily participate in polymerization reactions, similar to styrene (B11656). This makes it a functional monomer that can be used to create polymers with precisely tailored properties. Research on analogous dioxolane-containing monomers has demonstrated their versatility.

Degradable Polymers : Cyclic ketene (B1206846) acetals like 2-methylene-4-phenyl-1,3-dioxolane have been used as comonomers in nitroxide-mediated polymerization to create copolymers that are hydrolytically degradable. rsc.orgdntb.gov.ua The incorporation of this compound into polymer chains could similarly introduce ester linkages upon ring-opening, creating materials that are more environmentally benign.

Functional Copolymers : Copolymers of [2-(p-chlorophenyl)-1,3-dioxolane-4-yl] methyl acrylate (B77674) with common monomers like styrene and acrylonitrile (B1666552) have been successfully synthesized via radical polymerization. researchgate.net This demonstrates that this compound can be copolymerized with a wide range of other vinyl monomers to tune material properties such as glass transition temperature, solubility, and mechanical strength.

Ring-Opening Polymerization : While the ethenyl group undergoes addition polymerization, the dioxolane ring itself can be subject to ring-opening polymerization (ROP) under certain conditions, particularly in related structures like dioxolanones. rsc.orgrsc.org This dual reactivity offers pathways to complex polymer architectures such as graft or cross-linked polymers.

The ability to polymerize this monomer provides a route to materials with a high density of protected aldehyde groups, which can be later used for further chemical modification, creating functional surfaces or reactive polymers.

Potential in Battery Electrolyte Systems (as a derivative of 1,3-dioxolane)

A highly promising area of research is the use of 1,3-dioxolane (DOL) and its derivatives in advanced battery electrolytes, particularly for high-energy-density lithium metal batteries. researchgate.net DOL is often used as a key component in liquid electrolytes for lithium-sulfur batteries and is now being explored for in-situ polymerization to form gel polymer electrolytes (GPEs) or quasi-solid-state electrolytes. rsc.orgresearchgate.net

The process typically involves the ring-opening polymerization of DOL, often initiated by a Lewis acid catalyst like Sc(OTf)₃, to form a poly(1,3-dioxolane) (PDOL) network within the battery cell. rsc.org This in-situ formed polymer electrolyte combines the high ionic conductivity of a liquid with the improved safety and stability of a solid, effectively suppressing the growth of lithium dendrites that can cause battery failure. rsc.org

While the parent 1,3-dioxolane is typically used, this compound presents an intriguing possibility as a functional comonomer in such systems. By incorporating it into the polymerization mixture, the ethenyl groups could participate in a secondary polymerization or cross-linking reaction. This could create a more robust and mechanically stable polymer network, addressing potential issues of swelling or limited mechanical strength in some GPEs. researchgate.net The phenyl group may also enhance the electrochemical stability of the electrolyte at higher voltages. The performance of state-of-the-art PDOL-based electrolytes highlights the potential of this material class.

| Electrolyte System | Key Findings | Ionic Conductivity (at Room Temp.) | Cycling Performance | Reference |

|---|---|---|---|---|

| PDOL GPE with LiDFOB initiator | Excellent low-temperature performance and high-voltage compatibility. Forms a robust cathode interface layer. | 1.12 x 10⁻⁴ S cm⁻¹ (at -20°C) | Li||NCM811 cell ran for 120 cycles at -20°C with 88.4% capacity retention. | rsc.org |

| In-situ polymerized DOL on CNTs | Creates an integrated solid-state battery with excellent interfacial contact and low resistance. | Not specified | Demonstrated high energy density, high charge/discharge rate, and long cycle life. | rsc.org |

| THB-PDOL with film-forming additive | Additive acts as both catalyst and SEI-former, creating a stable F- and B-rich interface. High Li⁺ transference number (0.76). | Not specified | Li||LiFePO₄ cell showed 98.64% capacity retention after 300 cycles at 1C. | rsc.org |

| PDOL with Sc(OTf)₃ catalyst | Achieves superior ionic conductivity and dendrite-free lithium deposition. | 1.07 mS cm⁻¹ | High Coulombic efficiency of 92.3% over 200 Li plating/stripping cycles. | rsc.org |

Application as a Protecting Group for Carbonyl Functionalities

In the multi-step synthesis of complex organic molecules, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions targeting other parts of the molecule. This temporary masking is achieved using a "protecting group." The 1,3-dioxolane functional group is a widely used and effective means of protecting aldehydes and ketones.

The compound this compound is an acetal (B89532) that serves as a protected version of 3-ethenylbenzaldehyde. The protection process involves the reaction of the carbonyl group of the aldehyde with two hydroxyl groups of a diol, typically ethylene glycol, to form a five-membered ring acetal. This reaction is acid-catalyzed and is a reversible process. Standard procedures often employ an acid catalyst like p-toluenesulfonic acid and facilitate the removal of water to drive the reaction to completion.

The resulting 1,3-dioxolane ring is stable under neutral or basic conditions and is resistant to various nucleophiles, including organometallic reagents and reducing agents. This stability allows for chemical modifications to be made to other parts of the molecule, such as the ethenyl (vinyl) group on the phenyl ring, without affecting the masked carbonyl group.

Once the desired transformations are complete, the protecting group can be removed to regenerate the original carbonyl functionality. This "deprotection" is typically achieved through acid-catalyzed hydrolysis, which reverses the formation reaction. The use of 1,3-dioxolanes as protecting groups is a fundamental strategy in organic synthesis, enabling chemists to achieve selective reactions in molecules with multiple functional groups.

Contribution to Green Chemistry through Bio-based Approaches (for related dioxolane compounds)

The principles of green chemistry encourage the use of renewable feedstocks and the development of more environmentally benign chemical processes. While research specifically on the bio-based production of this compound is not widely documented, significant progress has been made in the sustainable synthesis of its constituent parts and related dioxolane compounds. rsc.orgrsc.org

A key component for the synthesis of this dioxolane is ethylene glycol. Traditionally derived from petroleum, ethylene glycol can now be produced from renewable biomass sources. specialchem.com Researchers have developed catalytic processes to directly convert cellulose (B213188) or sugars from sources like corn stalks into ethylene glycol. specialchem.comscirp.org In 2023, a pilot plant successfully demonstrated the industrial-scale production of bio-ethylene glycol, achieving high purity levels suitable for chemical synthesis. specialchem.com Utilizing this bio-based ethylene glycol for the synthesis of this compound would significantly improve the compound's sustainability profile.

Future Research Outlook

Exploration of Novel Derivatives with Enhanced Reactivity or Selectivity

Future research is likely to focus on the synthesis of novel derivatives of this compound to explore new functionalities and applications. By modifying the core structure, chemists can fine-tune the compound's physical and chemical properties. For instance, introducing electron-withdrawing or electron-donating substituents onto the phenyl ring could alter the reactivity of the ethenyl group, making it more or less susceptible to polymerization or other addition reactions.

Research into other 1,3-dioxolane derivatives has shown that modifying the aromatic core can lead to compounds with interesting biological activities. nih.gov For example, novel 2,2-diphenyl-1,3-dioxolane (B8804434) derivatives have been synthesized and investigated as potential agents to overcome multidrug resistance in cancer therapy. nih.gov This suggests that derivatives of this compound, perhaps with additional functional groups on the phenyl ring or modifications to the dioxolane structure itself, could be explored for applications in medicinal chemistry or materials science. The ethenyl group, in particular, offers a reactive handle for creating polymers or for post-synthesis functionalization.

Development of Sustainable Synthetic Routes and Catalytic Systems

A significant area for future research is the development of more sustainable and efficient methods for synthesizing this compound and its derivatives. A key trend in chemical synthesis is the replacement of traditional homogeneous acid catalysts with recyclable, solid acid catalysts. nih.gov

Key areas for development include:

Heterogeneous Catalysts: Expanding the use of materials like zeolites, montmorillonite (B579905) clay, and sulfonic acid-functionalized resins can lead to cleaner reactions with easier product purification and catalyst recycling. nih.govacs.org These catalysts have proven effective in the acetalization of other aldehydes and ketones. nih.gov

Novel Catalytic Systems: Research into new types of catalysts could provide more atom-economical routes. For example, titanium-based catalysts have been developed for acetal synthesis that operate through an "oxygen rebound" mechanism, avoiding the production of waste byproducts. innovations-report.com

Process Intensification: Techniques like reactive distillation, where the chemical reaction and the separation of products occur in the same unit, can improve yield, reduce energy consumption, and lower capital costs. researchgate.net This has been proposed for the production of the parent 1,3-dioxolane and could be adapted for its derivatives. researchgate.net

Catalyst-Free Methods: Under specific conditions, it is possible to conduct acetalization reactions without a catalyst, for example, by using high temperatures in a suitable solvent, further simplifying the process and reducing environmental impact. acs.org

The table below summarizes some sustainable approaches relevant to the synthesis of dioxolanes.

| Approach | Catalyst Type | Feedstock(s) | Key Advantage(s) |

| Heterogeneous Catalysis | Zeolites, Acid-Exchange Resins, Clays (B1170129) | Carbonyl + Bio-Glycerol/Ethylene Glycol | Recyclable catalyst, reduced waste, non-corrosive. nih.gov |

| Atom-Economic Catalysis | Titanium-based catalysts | Epoxides | High atom economy, no waste byproducts from the catalyst. innovations-report.com |

| Bio-based Feedstocks | Tungsten-based catalysts | Cellulose, Starch | Production of ethylene glycol from renewable biomass. specialchem.comscirp.org |

| Process Intensification | Cationic Exchange Resin | Formaldehyde + Ethylene Glycol | Increased efficiency, lower energy use through reactive distillation. researchgate.net |

By focusing on these areas, future research can make the synthesis of this compound and its derivatives more efficient, cost-effective, and environmentally friendly.

常见问题

Q. What are the common synthetic routes for preparing 2-(3-Ethenylphenyl)-1,3-dioxolane, and how do reaction conditions influence yield and purity?

- Methodological Answer: The compound is typically synthesized via acid-catalyzed cyclization of vicinal diols with aldehydes or ketones. For example, using ethylene glycol derivatives and 3-ethenylbenzaldehyde under acidic conditions (e.g., p-toluenesulfonic acid) in anhydrous solvents like toluene . Reaction optimization involves controlling temperature (60–80°C), stoichiometry, and catalyst loading to minimize side reactions (e.g., polymerization of the ethenyl group). Purity is enhanced via vacuum distillation or column chromatography, monitored by GC-MS or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer:

- NMR Spectroscopy: H NMR identifies the dioxolane ring protons (δ 4.0–5.5 ppm) and the ethenyl group (δ 5.2–6.5 ppm). C NMR confirms the acetal carbon (δ 95–110 ppm) .

- IR Spectroscopy: Stretching vibrations for the dioxolane ether (C-O-C, ~1120 cm) and ethenyl C=C (~1640 cm) are critical .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns to confirm the structure .

Q. How does the stability of the dioxolane ring in this compound vary under acidic or basic conditions?

- Methodological Answer: The dioxolane ring is acid-labile due to its acetal structure. Hydrolysis under acidic conditions (e.g., HCl/THF) cleaves the ring to regenerate the diol and aldehyde precursors, monitored by TLC or H NMR . Basic conditions generally preserve the ring but may affect the ethenyl group via nucleophilic attack if strong bases (e.g., NaOH) are used. Stability studies involve pH-controlled degradation experiments analyzed via LC-MS .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in different chemical environments?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions to predict sites for electrophilic/nucleophilic attack. Molecular dynamics simulations assess solvation effects and transition states for ring-opening reactions . Software like Gaussian or ORCA is used to correlate computational data with experimental outcomes (e.g., reaction rates in polar vs. nonpolar solvents) .

Q. What strategies resolve contradictions in experimental data when determining the stereochemistry of this compound derivatives?

- Methodological Answer:

- X-ray Crystallography: Provides unambiguous stereochemical assignments for crystalline derivatives .

- NOESY NMR: Identifies spatial proximities between protons to infer spatial arrangements .

- Comparative Analysis: Cross-referencing experimental optical rotation or CD spectra with computational predictions (e.g., TD-DFT) resolves discrepancies .

Q. What role does this compound play in material science, particularly in polymer or resin synthesis?

- Methodological Answer: The ethenyl group enables radical or cationic polymerization, forming polyacetal-based materials. Researchers optimize initiators (e.g., AIBN for radical polymerization) and solvent systems to control molecular weight and crosslinking. Thermal stability and mechanical properties are analyzed via DSC, TGA, and tensile testing .

Q. How can researchers design experiments to study the biological interactions of this compound with enzymes or cellular receptors?

- Methodological Answer:

- Molecular Docking: Software like AutoDock Vina predicts binding affinities to target proteins (e.g., cytochrome P450 enzymes) .

- In Vitro Assays: Enzyme inhibition studies (e.g., fluorometric assays) quantify IC values. Cell viability assays (MTT or Alamar Blue) assess cytotoxicity in mammalian cell lines .

- Metabolic Profiling: LC-MS/MS tracks metabolic byproducts in hepatic microsome incubations to evaluate biotransformation pathways .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for optimizing reaction parameters in the synthesis of this compound?

- Methodological Answer: Design of Experiments (DoE) frameworks, such as Response Surface Methodology (RSM), identify critical factors (e.g., temperature, catalyst loading). Central Composite Design (CCD) models interactions between variables to maximize yield and purity. Data is validated via ANOVA and residual analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。